3-Bromo-2-(chloromethyl)thiophene
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Overview
Description
3-Bromo-2-(chloromethyl)thiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and chloromethyl groups in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3-Bromo-2-(chloromethyl)thiophene is a chemical compound used in research It’s worth noting that thiophene derivatives have been studied for their potential biological activities .
Mode of Action
It’s known that thiophene derivatives can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological activities . For instance, they can act as corrosion inhibitors and play a role in the development of organic semiconductors .
Result of Action
Thiophene derivatives have been associated with various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The stability and reactivity of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-(chloromethyl)thiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane . Another method involves the halogen dance reaction, which utilizes halogenated heteroaromatic compounds treated with LDA to form rearranged lithiated intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of efficient halogenating agents and optimized reaction parameters is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted thiophenes .
Scientific Research Applications
3-Bromo-2-(chloromethyl)thiophene has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-3-(chloromethyl)thiophene
- 2,4-Dibromothiophene
- 3-Bromo-2-nitrothiophene
Comparison: 3-Bromo-2-(chloromethyl)thiophene is unique due to the specific positioning of the bromine and chloromethyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
3-bromo-2-(chloromethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c6-4-1-2-8-5(4)3-7/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAGPKKOVYJXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7353-88-0 |
Source
|
Record name | 3-bromo-2-(chloromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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